molecular formula C3H6N4O2 B13835760 5-Nitro-3,4-dihydropyrazol-2-amine

5-Nitro-3,4-dihydropyrazol-2-amine

Cat. No.: B13835760
M. Wt: 130.11 g/mol
InChI Key: FBRLWZWDQUCJTO-UHFFFAOYSA-N
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Description

5-Nitro-3,4-dihydropyrazol-2-amine is a heterocyclic amine featuring a partially saturated pyrazole ring system with a nitro (-NO₂) substituent at the 5-position and an amine (-NH₂) group at the 2-position.

Properties

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

5-nitro-3,4-dihydropyrazol-2-amine

InChI

InChI=1S/C3H6N4O2/c4-6-2-1-3(5-6)7(8)9/h1-2,4H2

InChI Key

FBRLWZWDQUCJTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3,4-dihydropyrazol-2-amine typically involves nitration reactions. One common method is the electrophilic nitration of pyrazoles using nitric acid or a sulfuric-nitric acid mixture . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Nitro-3,4-dihydropyrazol-2-amine may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3,4-dihydropyrazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro and amino derivatives of pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The dihydropyrazole core distinguishes 5-Nitro-3,4-dihydropyrazol-2-amine from fully aromatic oxadiazole and thiadiazole derivatives.
  • The nitro group provides strong electron-withdrawing effects, contrasting with the electron-rich pyridyl or pyrazolyl substituents in analogs .

Key Observations :

  • Oxadiazole and thiadiazole derivatives employ cyclization and functional group substitution, whereas 5-Nitro-3,4-dihydropyrazol-2-amine may require nitration-specific protocols.

Analytical Characterization

Compound Techniques Employed Distinct Spectral Features
5-Nitro-3,4-dihydropyrazol-2-amine Anticipated: NMR (¹H, ¹³C), FTIR, MS Nitro group: Strong FTIR ~1520–1350 cm⁻¹ (N-O stretch)
Oxadiazole derivatives [1] ¹H/¹³C NMR, FTIR, Mass Spectrometry Pyridyl protons: δ 8.5–9.0 ppm in ¹H NMR
Thiadiazole derivative [2] (Not detailed in evidence) Thiadiazole ring: S-specific vibrations in FTIR

Key Observations :

  • Nitro groups in 5-Nitro-3,4-dihydropyrazol-2-amine would produce distinct FTIR and NMR shifts compared to sulfur or nitrogen-rich analogs .

Key Observations :

  • The nitro group in 5-Nitro-3,4-dihydropyrazol-2-amine could enhance bioactivity compared to non-nitrated analogs, though empirical data is lacking.

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